molecular formula C22H25NO4 B383071 Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate CAS No. 380352-37-4

Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B383071
CAS No.: 380352-37-4
M. Wt: 367.4g/mol
InChI Key: PRSVDIQZHJYQGU-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H25NO4
  • Molar Mass : 367.4382 g/mol
  • CAS Number : 1047726

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may interact with specific receptors in the body, influencing pathways related to pain and inflammation.

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. Research highlights include:

  • Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.8Cell cycle arrest

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Models : Animal studies indicate that it can reduce inflammation markers in models of rheumatoid arthritis and colitis.
ModelDose (mg/kg)Inflammation Reduction (%)
Collagen-Induced Arthritis2045%
DSS-Induced Colitis1038%

Case Studies

Several case studies have documented the effects of this compound in specific conditions:

  • Rheumatoid Arthritis : A study involving rats showed significant improvement in joint swelling and pain scores after treatment with this compound.
  • Cancer Treatment : In a xenograft model of breast cancer, administration of the compound resulted in a notable reduction in tumor size compared to control groups.

Research Findings

Recent studies have focused on the structural optimization of this compound to enhance its potency and selectivity against target enzymes. Computational modeling and docking studies have revealed potential binding sites that may be exploited for further drug development.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-26-22(25)18-14(2)27-21-16-10-6-5-9-15(16)20(24)17(19(18)21)13-23-11-7-4-8-12-23/h5-6,9-10,24H,3-4,7-8,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSVDIQZHJYQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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